

L-Ribulose: A Comprehensive Technical Guide to its Physicochemical Properties

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For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Ribulose, a rare ketopentose monosaccharide, is a key intermediate in microbial metabolism and holds significant potential in various biotechnological and pharmaceutical applications. As an isomer of L-ribose, it serves as a crucial precursor in the synthesis of L-nucleoside analogues, which are vital components in the development of antiviral and anticancer therapeutics.[1][2][3] The growing interest in rare sugars for nutritional and therapeutic purposes underscores the need for a thorough understanding of the physicochemical properties of **L-Ribulose**. This technical guide provides an in-depth overview of these properties, complete with experimental protocols and pathway visualizations to support researchers in their endeavors.

Physicochemical Properties of L-Ribulose

The fundamental physicochemical properties of **L-Ribulose** are summarized in the table below, providing a consolidated reference for laboratory applications.



Property	Value	Refe
Molecular Formula	C5H10O5	[4][5]
Molecular Weight	150.13 g/mol	
CAS Number	2042-27-5	
Appearance	Liquid, Syrup	
Melting Point	Not applicable (syrup at room temperature)	
Boiling Point	364.2 °C at 760 mmHg	-
Solubility	Highly soluble in water	-
Optical Rotation	[α]/D +14.5 ± 3.0° (c=0.1 in H ₂ O)	
Purity	≥90% (by HPLC)	-
Storage Conditions	Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C.	-

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of **L-Ribulose** are outlined below. These protocols are intended to serve as a guide for researchers and can be adapted based on specific laboratory conditions and equipment.

Determination of Purity by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of an **L-Ribulose** sample using an Aminex HPX-87C or HPX-87H column, which are industry standards for carbohydrate analysis.

Instrumentation:



- High-Performance Liquid Chromatography (HPLC) system equipped with a Refractive Index Detector (RID).
- Aminex HPX-87C (for general monosaccharide analysis) or Aminex HPX-87H (for samples containing organic acids) column (300 x 7.8 mm).
- Guard column appropriate for the analytical column.
- · Column heater.

Reagents:

- L-Ribulose standard of known purity.
- Ultrapure water (18.2 MΩ·cm).
- Mobile phase: Degassed ultrapure water for HPX-87C or a dilute acid solution (e.g., 0.005 M H₂SO₄) for HPX-87H.

- Sample Preparation:
 - Accurately weigh a known amount of the L-Ribulose sample.
 - Dissolve the sample in the mobile phase to a final concentration of approximately 10 mg/mL.
 - Filter the sample solution through a 0.45 μm syringe filter before injection.
- Instrument Setup and Equilibration:
 - Install the guard and analytical columns in the column heater.
 - Set the column temperature (e.g., 80-85 °C for HPX-87C, 60-65 °C for HPX-87H).
 - Set the RID temperature to be stable and consistent with the column temperature.



- Begin pumping the mobile phase at a low flow rate (e.g., 0.1 mL/min) and gradually increase to the desired flow rate (typically 0.6 mL/min).
- Equilibrate the system until a stable baseline is achieved.
- Analysis:
 - \circ Inject a known volume (e.g., 10-20 μ L) of the prepared **L-Ribulose** standard and sample solutions.
 - Record the chromatograms for a sufficient duration to allow for the elution of all components.
- Data Analysis:
 - Identify the L-Ribulose peak in the sample chromatogram by comparing the retention time with that of the standard.
 - Calculate the purity of the sample by determining the percentage of the peak area of L-Ribulose relative to the total peak area of all components in the chromatogram.

Determination of Optical Rotation

Objective: To measure the specific rotation of **L-Ribulose**, which is a characteristic property of chiral molecules.

Instrumentation:

- Polarimeter.
- Sodium lamp (589 nm D-line).
- Polarimeter cell (1 dm path length).
- Analytical balance.
- Volumetric flask.

Reagents:



- L-Ribulose sample.
- Solvent (e.g., ultrapure water).

- Sample Preparation:
 - Accurately weigh a precise amount of the L-Ribulose sample.
 - Dissolve the sample in a known volume of the solvent in a volumetric flask to achieve a specific concentration (e.g., 0.1 g/100 mL or 0.1%).
- Instrument Calibration:
 - Turn on the polarimeter and allow the sodium lamp to warm up and stabilize.
 - Fill the polarimeter cell with the pure solvent (blank).
 - Place the cell in the polarimeter and zero the instrument.
- Measurement:
 - Rinse the polarimeter cell with the prepared L-Ribulose solution and then fill it, ensuring there are no air bubbles.
 - \circ Place the filled cell in the polarimeter and record the observed rotation angle (α).
- Calculation of Specific Rotation:
 - The specific rotation $[\alpha]$ is calculated using the following formula: $[\alpha] = \alpha / (I \times c)$ where:
 - \bullet α is the observed rotation in degrees.
 - I is the path length of the cell in decimeters (dm).
 - c is the concentration of the solution in g/mL.



Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain the ¹H and ¹³C NMR spectra of **L-Ribulose** for structural elucidation and confirmation.

Instrumentation:

- NMR spectrometer (e.g., 400 MHz or higher).
- · NMR tubes.

Reagents:

- L-Ribulose sample.
- Deuterated solvent (e.g., Deuterium oxide, D₂O).

- Sample Preparation:
 - Dissolve a small amount of the L-Ribulose sample (typically 5-10 mg) in the deuterated solvent (e.g., 0.5-0.7 mL of D₂O) directly in an NMR tube.
- Data Acquisition:
 - Place the NMR tube in the spectrometer.
 - Tune and shim the spectrometer to obtain a homogeneous magnetic field.
 - Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum.
 - Additional experiments such as COSY, HSQC, and HMBC can be performed for more detailed structural assignment.
- Data Analysis:
 - Process the acquired spectra (Fourier transformation, phase correction, and baseline correction).



 Analyze the chemical shifts, coupling constants, and integration of the signals to assign the protons and carbons in the L-Ribulose molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **L-Ribulose**.

Instrumentation:

 Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization -ESI).

Reagents:

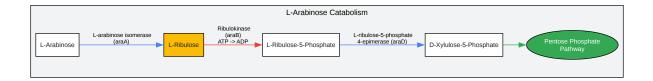
- L-Ribulose sample.
- Solvent (e.g., methanol or acetonitrile/water mixture).

- Sample Preparation:
 - Prepare a dilute solution of the **L-Ribulose** sample in the chosen solvent.
- Analysis:
 - Infuse the sample solution directly into the mass spectrometer or inject it through an HPLC system coupled to the mass spectrometer.
 - Acquire the mass spectrum in full scan mode to determine the molecular ion peak.
 - Perform tandem MS (MS/MS) on the molecular ion to obtain the fragmentation pattern.
- Data Analysis:
 - Analyze the mass spectrum to confirm the molecular weight of L-Ribulose.
 - Interpret the fragmentation pattern to gain structural information. For sugars, common fragmentation involves the loss of water molecules and cross-ring cleavages.



Metabolic Pathway of L-Ribulose

L-Ribulose is a central intermediate in the catabolism of L-arabinose, a common component of plant hemicellulose. The pathway involves the isomerization of L-arabinose to **L-ribulose**, followed by phosphorylation to **L-ribulose**-5-phosphate. This is then further metabolized through the pentose phosphate pathway.



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Caption: Metabolic pathway of L-arabinose catabolism showing the formation and phosphorylation of **L-Ribulose**.

Conclusion

This technical guide provides a comprehensive overview of the physicochemical properties of **L-Ribulose**, tailored for researchers, scientists, and professionals in drug development. The tabulated data offers a quick reference, while the detailed experimental protocols provide practical guidance for laboratory work. The visualization of the metabolic pathway of **L-Ribulose** highlights its significant role in carbohydrate metabolism. A thorough understanding of these fundamental characteristics is paramount for the effective utilization of **L-Ribulose** in the synthesis of novel therapeutic agents and other biotechnological applications.

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